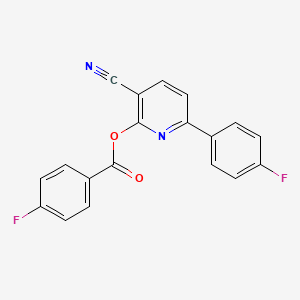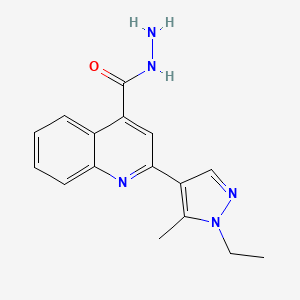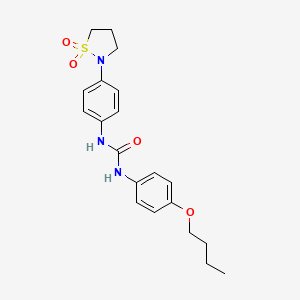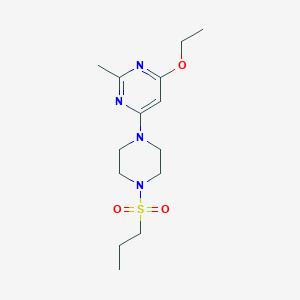![molecular formula C17H15NOS2 B2779675 1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one CAS No. 192931-01-4](/img/structure/B2779675.png)
1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one” is a complex organic molecule that contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure and the indole group in separate steps, followed by their combination. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic and indole groups, as well as a benzyl group attached to one of the carbon atoms of the spirocycle .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and spirocyclic groups. The indole group, in particular, is known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group could contribute to its aromaticity and potentially its fluorescence properties .Scientific Research Applications
Photochemistry and Photophysics
Spiro compounds, similar to the one , exhibit unique photochemical and photophysical properties. For instance, some derivatives show photoreversible color changes in organic solvents, known as reverse photochromism. This phenomenon, where a compound exhibits a deep color in a polar solvent that bleaches upon irradiation with light and reappears thermally after cessation of irradiation, is significant for developing light-responsive materials (Shimizu, Kokado, & Inoue, 1969). Similarly, studies on the photodegradation of spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution provide insights into the stability and durability of these compounds under UV light, critical for designing photoresistant materials (Baillet, Giusti, & Guglielmetti, 1993).
Organic Synthesis and Medicinal Chemistry
Spiro compounds play a crucial role in organic synthesis and medicinal chemistry. Recent advances in cycloaddition reactions of benzothiophene, benzofuran, indole, and indene derivatives, which are structurally similar to the target compound, highlight the importance of these frameworks in synthesizing bioactive natural products and pharmaceutical drugs (Deng & Meng, 2020). Moreover, the synthesis of novel spiro[indole-3,5'-[1,3]oxathiolanes] under green chemistry conditions demonstrates the potential for developing environmentally friendly synthetic pathways for spiro compounds, indicating their versatility and applicability in designing novel therapeutic agents (Dandia, Singh, & Bhaskaran, 2010).
Materials Science
Spiro compounds are also of interest in materials science, especially in creating photoresponsive materials. The characterization of spirooxazine and spiropyran compounds hosted in polymers, for example, focuses on their application as germicidal UV source indicators. Such materials can change their optical properties in response to UV radiation, making them suitable for monitoring UV exposure and sterilization processes (Bonefacino et al., 2013).
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it is intended to be used as a drug, its mechanism of action would depend on its specific biological targets. If it is intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, reactivity, and potential applications. This could involve experimental studies to optimize its synthesis, computational studies to predict its reactivity, and biological studies to assess its potential as a drug .
properties
IUPAC Name |
1'-benzylspiro[1,3-dithiolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c19-16-17(20-10-11-21-17)14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMGNJWCHLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)
![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)
![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2779611.png)

![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)